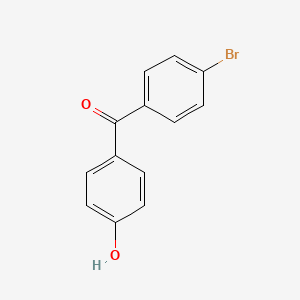

(4-Bromophenyl)(4-hydroxyphenyl)methanone

Overview

Description

“(4-Bromophenyl)(4-hydroxyphenyl)methanone” is a chemical compound with the molecular formula C13H9BrO2 . It has a molecular weight of 277.11 .

Molecular Structure Analysis

The molecular structure of “(4-Bromophenyl)(4-hydroxyphenyl)methanone” consists of a bromophenyl group and a hydroxyphenyl group attached to a methanone . For a detailed structure, it’s recommended to refer to a specialized chemical structure database.Physical And Chemical Properties Analysis

“(4-Bromophenyl)(4-hydroxyphenyl)methanone” is a solid compound . It has a molecular weight of 277.11 . For detailed physical and chemical properties, it’s recommended to refer to a specialized chemical properties database.Scientific Research Applications

Synthesis and Structural Analysis

"(4-Bromophenyl)(4-hydroxyphenyl)methanone" has been synthesized and characterized through various methods, including X-ray crystal structure determination, to understand its molecular structure and properties. Studies have detailed its synthesis process and crystallographic characterization, providing foundational knowledge for further applications in various fields of research (Kuang Xin-mou, 2009).

Antioxidant Properties

Research has focused on the synthesis of derivatives of "(4-Bromophenyl)(4-hydroxyphenyl)methanone" and their antioxidant properties. These studies have shown that the compound and its derivatives possess significant antioxidant activity, suggesting potential utility in preventing oxidative stress-related diseases (Yasin Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibitors

Another area of application is the development of novel bromophenol derivatives, including "(4-Bromophenyl)(4-hydroxyphenyl)methanone," as carbonic anhydrase inhibitors. These compounds have been tested against human isoforms of carbonic anhydrase, showing potential for the treatment of conditions like glaucoma and epilepsy (Yusuf Akbaba et al., 2013).

Herbicidal Activity

A series of aryl-naphthyl methanone derivatives, related to "(4-Bromophenyl)(4-hydroxyphenyl)methanone," have been designed, synthesized, and evaluated for their herbicidal activity. These studies have revealed that some compounds exhibit preferable herbicidal activity, suggesting their potential as lead structures for novel herbicides (Ying Fu et al., 2019).

Antibacterial and Antifungal Activities

Research has also been conducted on the antibacterial and antifungal activities of bromophenols derived from marine algae, which include compounds structurally related to "(4-Bromophenyl)(4-hydroxyphenyl)methanone." These studies have shown that these compounds exhibit moderate to strong activity against various bacterial and fungal strains, highlighting their potential as natural sources of antimicrobial agents (N. Xu et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been found to modulate the expression of htert, a key functional protein in bacterial cell division .

Mode of Action

It is believed that the compound may induce endoplasmic reticulum stress (ers) through er over-response (eor), which activates the expression of htert .

Biochemical Pathways

The compound is believed to induce ERS, which is intricately associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death . This process modulates the expression of downstream signaling molecules, including CHOP (CAAT/enhancer-binding protein homologous protein) and the mitochondrion pathway of apoptosis .

Pharmacokinetics

The compound’s molecular weight is 261114 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound’s action results in the modulation of hTERT expression, leading to the induction of ERS and subsequent apoptotic cell death . This process inhibits cell proliferation, thereby potentially exhibiting antimicrobial activity .

properties

IUPAC Name |

(4-bromophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSYLFJQFPSOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)

![N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992423.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)

![7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2992433.png)

![N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2992435.png)

![5-[(2-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B2992439.png)

![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)

![2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide](/img/structure/B2992444.png)